3-(Thiomorpholinomethyl)benzophenone
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Overview
Description
3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a thiomorpholine group attached to the benzophenone structure. This compound is a yellow crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of benzophenone derivatives has been investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . The interaction of these compounds with their targets leads to changes in the cellular processes, resulting in the inhibition of tumor growth .
Biochemical Pathways
Benzophenone derivatives have been found to affect various tumor pathways . The impact on these pathways leads to downstream effects that contribute to the antitumor activity of these compounds .
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where benzophenone is reacted with thiomorpholine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the catalyst used can be aluminum chloride or another Lewis acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(Thiomorpholinomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group of benzophenone to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3-(Thiomorpholinomethyl)benzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Benzophenone: A parent compound with a simpler structure, lacking the thiomorpholine group.
3-Chloro-3’-thiomorpholinomethyl benzophenone: A derivative with a chlorine substituent, which may exhibit different chemical and biological properties.
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone: Another derivative with additional thiomethyl groups, potentially altering its reactivity and applications.
Uniqueness: 3-(Thiomorpholinomethyl)benzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYXMMJCJRJCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643349 |
Source
|
Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-70-4 |
Source
|
Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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